4-Chloro-2-methylphenyl trifluoromethanesulfonate
Overview
Description
4-Chloro-2-methylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H6ClF3O3S and a molecular weight of 274.65 g/mol . . This compound is commonly used in organic synthesis as a reagent and intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methylphenyl trifluoromethanesulfonate can be synthesized through the reaction of 4-chloro-2-methylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product would be an amine derivative of the original compound.
Scientific Research Applications
4-Chloro-2-methylphenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: This compound is used in the development of new materials with specific properties.
Biological Research: It is employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: The precursor to 4-Chloro-2-methylphenyl trifluoromethanesulfonate.
Trifluoromethanesulfonic Anhydride: Another reagent used in similar synthetic reactions.
4-Chloro-2-methylphenyl trifluoromethanesulfonamide: A related compound with a different functional group.
Uniqueness
This compound is unique due to its high reactivity and versatility in organic synthesis. The presence of the trifluoromethanesulfonate group makes it an excellent electrophile, allowing it to participate in a wide range of chemical reactions. This property distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O3S/c1-5-4-6(9)2-3-7(5)15-16(13,14)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYAQNQPGLIHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501156566 | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446016-75-6 | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446016-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-2-methylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501156566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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